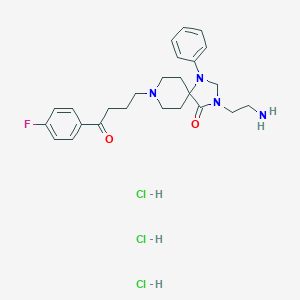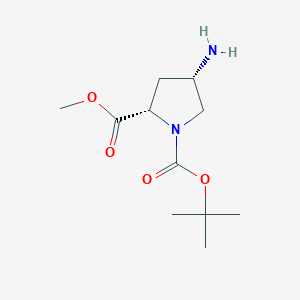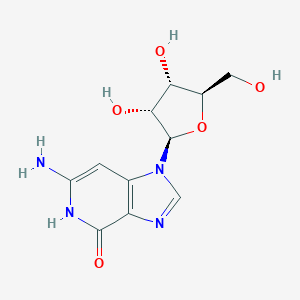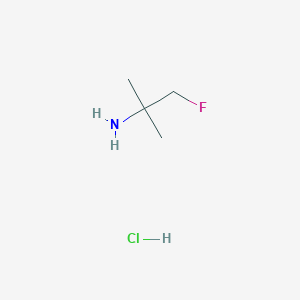
4-Methoxy-5-methyl-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methylpyrimidine 1-oxide is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-Methoxy-5-methylpyrimidine 1-oxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the oxidation of 4-methoxy-5-methylpyrimidine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete conversion .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .
Chemical Reactions Analysis
4-Methoxy-5-methylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex pyrimidine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dioxides, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
4-Methoxy-5-methylpyrimidine 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions due to its structural similarity to nucleotides.
Medicine: Pyrimidine derivatives, including 4-Methoxy-5-methylpyrimidine 1-oxide, are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyrimidine 1-oxide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited viral replication .
Comparison with Similar Compounds
4-Methoxy-5-methylpyrimidine 1-oxide can be compared with other pyrimidine derivatives such as:
4-Methoxypyrimidine: Lacks the methyl group, resulting in different reactivity and biological activity.
5-Methylpyrimidine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Pyrimidine 1-oxide: Lacks both the methoxy and methyl groups, making it less hydrophobic and altering its chemical properties.
The uniqueness of 4-Methoxy-5-methylpyrimidine 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
114969-58-3 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-methoxy-5-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-8(9)4-7-6(5)10-2/h3-4H,1-2H3 |
InChI Key |
GZZWAAQRGBQAFZ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1OC)[O-] |
Canonical SMILES |
CC1=C[N+](=CN=C1OC)[O-] |
Synonyms |
Pyrimidine, 4-methoxy-5-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)


![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
